(3-(Pyridin-3-yl)phenyl)boronic acid CAS number
(3-(Pyridin-3-yl)phenyl)boronic acid CAS number
An In-depth Technical Guide to (3-(Pyridin-3-yl)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (3-(Pyridin-3-yl)phenyl)boronic acid. It delves into the compound's synthesis, core applications, and provides detailed, field-proven experimental protocols.
Introduction: A Key Building Block in Modern Chemistry
(3-(Pyridin-3-yl)phenyl)boronic acid, identified by CAS Number 351422-72-5 , is a bifunctional organic compound that has garnered significant attention in synthetic chemistry.[1] Its structure, featuring a phenylboronic acid moiety linked to a pyridine ring, makes it an exceptionally valuable building block, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Boronic acids are a class of organoboron compounds that are generally stable, easy to handle, and exhibit low toxicity, making them crucial reagents in organic synthesis.[2][3] The presence of the pyridine ring in this specific molecule introduces a nitrogen-containing heterocycle, a common motif in a vast array of pharmacologically active compounds and functional materials.[4][5] Consequently, (3-(Pyridin-3-yl)phenyl)boronic acid serves as a critical intermediate for constructing complex molecular architectures, finding extensive use in drug discovery, medicinal chemistry, and materials science, including the development of Organic Light-Emitting Diodes (OLEDs).[6][7]
Physicochemical and Safety Profile
A clear understanding of a compound's properties is fundamental to its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of (3-(Pyridin-3-yl)phenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 351422-72-5 | [1][8] |
| IUPAC Name | [3-(Pyridin-3-yl)phenyl]boronic acid | [1] |
| Molecular Formula | C₁₁H₁₀BNO₂ | [1][9] |
| Molecular Weight | 199.02 g/mol | [1][8] |
| Appearance | White to off-white solid/powder | [8] |
| Purity | Typically ≥95% | [8] |
| Solubility | Soluble in polar organic solvents like ethanol and dimethylformamide. | [10] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [6][9] |
Safety and Handling
As with all chemical reagents, proper safety protocols are mandatory. (3-(Pyridin-3-yl)phenyl)boronic acid is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[8]
Precautionary Measures:
-
Always handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
In case of contact, rinse the affected area immediately with copious amounts of water and seek medical advice.[10]
Synthesis Pathway and Rationale
The most common and efficient method for synthesizing arylboronic acids, including (3-(Pyridin-3-yl)phenyl)boronic acid, involves the reaction of an organometallic reagent with a trialkyl borate. A typical synthetic route starts from 3-(3-bromophenyl)pyridine.
The diagram below illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for (3-(Pyridin-3-yl)phenyl)boronic acid.
Causality Behind Experimental Choices:
-
Metal-Halogen Exchange: This step converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic species. Using n-butyllithium (n-BuLi) for lithium-halogen exchange is often preferred for its rapid reaction rate at low temperatures, which helps to prevent side reactions.[11]
-
Low Temperature: The reaction is conducted at temperatures like -40°C or -78°C to ensure the stability of the highly reactive organolithium intermediate and to control the reaction's exothermicity.[11]
-
Electrophilic Quench: The organometallic intermediate readily attacks the electrophilic boron atom of triisopropyl borate. Trialkyl borates are used because they are less prone to multiple additions compared to boron trihalides.
-
Acidic Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield the final boronic acid product. This step is typically straightforward and results in the precipitation of the product, which can then be isolated.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-(Pyridin-3-yl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[12][13]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our topic compound) with an organic halide or triflate.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness Through Self-Validation: The success of a Suzuki coupling is contingent on several factors, each serving a critical role:
-
Palladium Catalyst: A Pd(0) source is essential. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Tetrakis(triphenylphosphine)palladium(0) is used, which is reduced in situ to the active Pd(0) species.[12][14] The choice of phosphine ligands can significantly impact reaction efficiency and scope.[15]
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, CsF) is required for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[12]
-
Solvent System: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Often, a mixture of an organic solvent (like dioxane, toluene, or DME) and water is used, as water can aid in dissolving the base and the boronate intermediate.[12][13]
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using (3-(Pyridin-3-yl)phenyl)boronic acid.
Objective: To synthesize 2-aryl-3,5-dichloropyridine by coupling (3-(Pyridin-3-yl)phenyl)boronic acid with a suitable aryl halide. A similar transformation is described in the literature for arylboronic acids with 2,3,5-trichloropyridine.[13]
Materials and Reagents:
| Reagent/Material | Grade |
| (3-(Pyridin-3-yl)phenyl)boronic acid | ≥95% |
| Aryl Halide (e.g., 4-Bromoanisole) | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% |
| 1,4-Dioxane | Anhydrous, ≥99.8% |
| Deionized Water | N/A |
| Ethyl Acetate | ACS Grade |
| Brine (Saturated NaCl solution) | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add (3-(Pyridin-3-yl)phenyl)boronic acid (1.2 equivalents).
-
Add the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent).
-
Add potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 equivalents).
-
-
Atmosphere Control (Critical Step):
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
-
Solvent Addition and Reaction:
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe.
-
Place the flask in a preheated oil bath at 85-90°C.
-
Stir the reaction mixture vigorously.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours. The disappearance of the starting aryl halide is a key indicator.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Conclusion
(3-(Pyridin-3-yl)phenyl)boronic acid is a highly valuable and versatile reagent in modern organic synthesis. Its utility, primarily demonstrated through the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides chemists with a powerful tool for the construction of complex molecules. For professionals in drug discovery and materials science, this compound offers an efficient pathway to novel structures with significant potential. A thorough understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, is essential for leveraging its full synthetic capabilities.
References
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Matrix Fine Chemicals. (3-(Pyridin-3-yl)phenyl)boronic acid | CAS 351422-72-5. [Link]
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ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226. [Link]
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PubChem. 3-Pyridinylboronic acid. [Link]
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